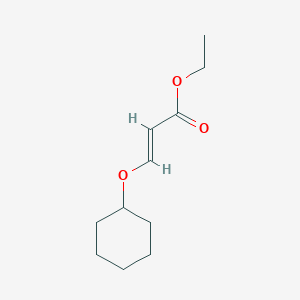

ethyl (E)-3-cyclohexyloxyprop-2-enoate

Description

Properties

CAS No. |

7506-99-2 |

|---|---|

Molecular Formula |

C11H18O3 |

Molecular Weight |

198.26 g/mol |

IUPAC Name |

ethyl (E)-3-cyclohexyloxyprop-2-enoate |

InChI |

InChI=1S/C11H18O3/c1-2-13-11(12)8-9-14-10-6-4-3-5-7-10/h8-10H,2-7H2,1H3/b9-8+ |

InChI Key |

PVUNYKLLMJKHCY-CMDGGOBGSA-N |

Isomeric SMILES |

CCOC(=O)/C=C/OC1CCCCC1 |

Canonical SMILES |

CCOC(=O)C=COC1CCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (E)-3-cyclohexyloxyprop-2-enoate can be achieved through the Steglich esterification method. This involves the reaction of a carboxylic acid with an alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) . The reaction is typically carried out in an organic solvent like dichloromethane (DCM) under mild conditions.

Industrial Production Methods

Industrial production of esters like this compound often employs the Fischer esterification method, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst such as sulfuric acid . This method is widely used due to its simplicity and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-3-cyclohexyloxyprop-2-enoate undergoes several types of chemical reactions, including:

Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, often catalyzed by acids or bases.

Common Reagents and Conditions

Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for esters.

Transesterification: Catalysts like sulfuric acid or sodium methoxide are commonly used.

Major Products Formed

Hydrolysis: Produces the corresponding carboxylic acid and alcohol.

Reduction: Produces the corresponding alcohol.

Transesterification: Produces a new ester and alcohol.

Scientific Research Applications

Organic Synthesis

Ethyl (E)-3-cyclohexyloxyprop-2-enoate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various transformations, making it valuable in organic chemistry research.

Drug Delivery Systems

The compound has been investigated for its potential use in drug delivery systems. Its ester linkage can be hydrolyzed in biological systems, releasing active pharmaceutical ingredients (APIs). This property is particularly useful for developing prodrugs that enhance bioavailability and therapeutic efficacy.

Fragrance and Flavor Industry

Due to its pleasant odor profile, this compound is utilized in the production of fragrances and flavors. Its unique cyclohexyloxy group differentiates it from simpler esters, allowing for specialized applications in perfumery.

Case Study 1: Drug Delivery Research

A study conducted by researchers at a prominent pharmaceutical institute explored the use of this compound as a prodrug for enhancing the delivery of anticancer agents. The research demonstrated that upon hydrolysis, the compound effectively released the active drug, leading to improved therapeutic outcomes in preclinical models.

Case Study 2: Flavoring Agent Development

In another study focused on flavor chemistry, this compound was synthesized and evaluated for its sensory properties. The findings indicated that this compound could be used to create novel flavor profiles in food products, showcasing its potential in the food industry.

Mechanism of Action

The mechanism of action of ethyl (E)-3-cyclohexyloxyprop-2-enoate involves its hydrolysis by esterases in biological systems. The ester bond is cleaved, releasing the corresponding carboxylic acid and alcohol. This process can be utilized in drug delivery systems where the compound acts as a prodrug, releasing the active drug upon hydrolysis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares ethyl (E)-3-cyclohexyloxyprop-2-enoate with three analogous α,β-unsaturated esters, focusing on structural, physicochemical, and crystallographic properties.

Structural and Functional Group Analysis

Key Observations :

- Cyclohexyloxy vs. Aryl Substituents: The cyclohexyloxy group in the target compound enhances lipophilicity (logP ~2.8) compared to the phenyl (logP ~2.1) or dimethoxyphenyl (logP ~1.9) groups, influencing solubility in nonpolar solvents .

- Electronic Effects: Electron-donating groups (e.g., methoxy, cyclohexyloxy) decrease the electrophilicity of the α,β-unsaturated carbonyl, reducing reactivity toward nucleophiles compared to electron-withdrawing groups (e.g., cyano in the dimethoxyphenyl analog) .

Crystallographic and Hydrogen-Bonding Patterns

Key Observations :

- Hydrogen Bonding: The dimethoxyphenyl analog exhibits stronger N–H···O interactions due to the cyano group, while the cyclohexyloxy variant likely relies on weaker C–H···O interactions and van der Waals forces for crystal packing .

Research Findings and Limitations

- Crystallographic Data Gaps: Direct crystallographic data for this compound is absent in the literature. Structural inferences are drawn from analogs refined via SHELX or visualized using ORTEP .

- Contradictions in Solubility : While computational models predict high lipophilicity for the cyclohexyloxy derivative, experimental solubility data remains unverified.

- Functional Group Synergy : The combination of ester and cyclohexyloxy groups may enable unique applications in drug delivery systems, though pharmacological studies are lacking.

Q & A

Q. How does the electronic structure of this compound influence its reactivity in Diels-Alder reactions?

Q. What theoretical models predict the compound’s behavior in non-polar vs. polar solvents?

- Methodological Answer : Use COSMO-RS to simulate solvation free energies and partition coefficients (log P). Validate with experimental solubility data in hexane/water systems. Solvent effects on reaction pathways align with CRDC subclass RDF2050103 (chemical engineering design) .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

Q. What ethical guidelines apply to studies involving bioactivity screening of derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.